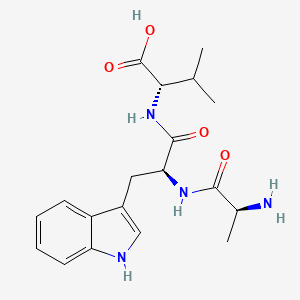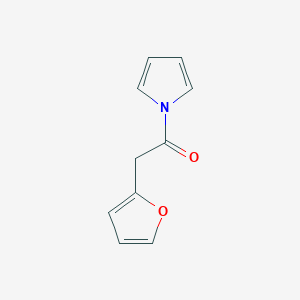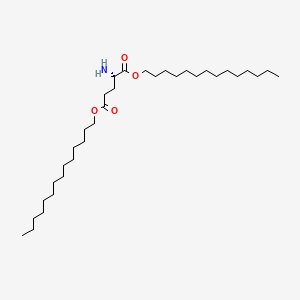
L-Glutamic acid, ditetradecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, ditetradecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the esterification of the carboxyl groups of L-glutamic acid with tetradecyl alcohol, resulting in a molecule with enhanced hydrophobic properties. The modification of L-glutamic acid into its ditetradecyl ester form can significantly alter its chemical and biological behavior, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, ditetradecyl ester typically involves the esterification of L-glutamic acid with tetradecyl alcohol. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds by mixing L-glutamic acid with tetradecyl alcohol in the presence of TMSCl, followed by stirring at elevated temperatures (around 50°C) to facilitate esterification . The reaction conditions can be optimized to achieve selective esterification, and the resulting product can be purified through azeotropic removal of the alkyl TMS ether by simple evaporation with alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, ditetradecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The ester bonds in the compound are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions . Acidic hydrolysis typically results in the formation of L-glutamic acid and tetradecyl alcohol, while basic hydrolysis (saponification) produces the corresponding carboxylate salt and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of water. Basic hydrolysis requires strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidative reactions may involve reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include L-glutamic acid, tetradecyl alcohol, and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
L-Glutamic acid, ditetradecyl ester has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its hydrophobic nature makes it suitable for incorporation into amphiphilic structures, which can be used in the development of surfactants and emulsifiers.
Biology
In biological research, this compound can be used to study protein-lipid interactions and membrane dynamics. Its ability to integrate into lipid bilayers makes it a valuable tool for investigating the behavior of membrane-bound proteins and receptors.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its hydrophobic properties can be exploited to enhance the solubility and bioavailability of hydrophobic drugs. Additionally, it can be used to modify the pharmacokinetic properties of therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to act as an emulsifier and stabilizer makes it a valuable ingredient in lotions, creams, and other topical formulations.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, ditetradecyl ester is primarily related to its ability to interact with lipid membranes. The esterified form of L-glutamic acid can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and receptors, influencing various cellular processes . Additionally, the compound’s hydrophobic nature allows it to act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.
Comparación Con Compuestos Similares
L-Glutamic acid, ditetradecyl ester can be compared with other esterified derivatives of L-glutamic acid, such as L-glutamic acid diethyl ester and L-glutamic acid benzyl ester . While these compounds share similar esterification modifications, their hydrophobic properties and applications can vary significantly.
Similar Compounds
L-Glutamic acid diethyl ester: This compound is used in the synthesis of oligo(γ-ethyl L-glutamate) and other dendritic compounds.
L-Glutamic acid benzyl ester: This esterified analogue is used in site-specific protein modifications and has applications in genetic code expansion and protein engineering.
Uniqueness
The uniqueness of this compound lies in its long hydrophobic alkyl chain, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as drug delivery and membrane studies.
Propiedades
Número CAS |
62765-53-1 |
|---|---|
Fórmula molecular |
C33H65NO4 |
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
ditetradecyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C33H65NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3/t31-/m0/s1 |
Clave InChI |
CRFSSMHIOMPWFK-HKBQPEDESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


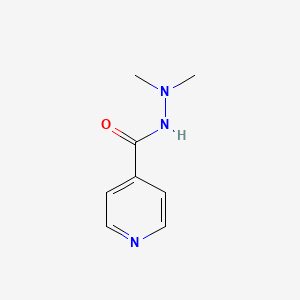
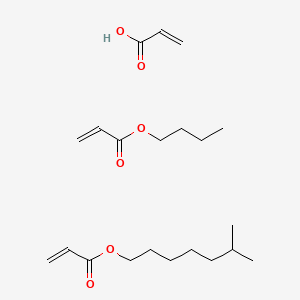

![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
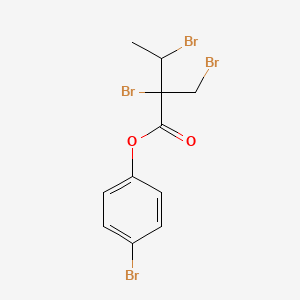
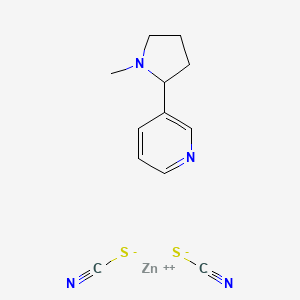
stannane](/img/structure/B14509233.png)
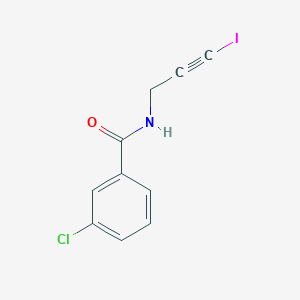
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
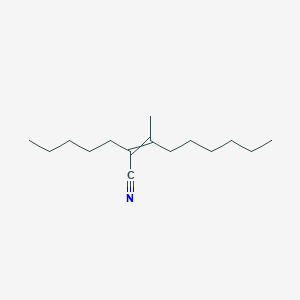

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
